Cas no 853-23-6 (dehydroisoandrosterone 3-acetate)

dehydroisoandrosterone 3-acetate structure
853-23-6 structure
상품 이름:dehydroisoandrosterone 3-acetate
CAS 번호:853-23-6
MF:C21H30O3
메가와트:330.461106777191
MDL:MFCD00021119
CID:40068
PubChem ID:24864315

dehydroisoandrosterone 3-acetate 화학적 및 물리적 성질

이름 및 식별자

    • dehydroisoandrosterone 3-acetate
    • Epiandrosterone Acetate
    • Dehydroepiandrosterone acetate
    • 3-(Acetyloxy)androst-5-ene-17-one
    • Apixaban
    • Dehydro Epiandrosterone 3-Acetate
    • DEHYDROISOANDROSTERONE ACETATE(DHEA ACETATE)(RG)
    • DHEA Acetate
    • DHEA-acetate, Dehydroepiandrosterone acetate
    • Prasterone Acetate
    • Dehydroepiandro-sterone acetate
    • 3-SS-HYDROXY-DEOXYANDROST-5-ENE-17-ONE-3-ACETATE
    • ANDROST-5-EN-17-ONE, 3-(ACETYLOXY)-, (3SS)-
    • DEHYDRO EPIANDROSTERONE 3-ACETATE,OFF-WHITE SOLID
    • DEHYDROANDROSTERONE ACETATE
    • DEHYDROISOANDROSTERONE ACETAT
    • DEHYDROISOANDROSTERONE-3-ACETATE
    • DHEAacetate(prasterone acetate)
    • Dehydroisoandrosterone acetate
    • 3b-Hydroxy-5-androstene-17-one acetate
    • Dehydroepiandrosterone 3-acetate
    • (3β)-3-(Acetyloxy)androst-5-en-17-one (ACI)
    • Androst-5-en-17-one, 3β-hydroxy-, acetate (6CI, 8CI)
    • 17-Oxoandrost-5-en-3β-yl acetate
    • 3β-Acetoxy-5-androstene-17-one
    • 3β-Acetoxyandrost-5-en-17-one
    • 3β-Acetoxyandrosta-5-en-17-on
    • 3β-Acetoxydehydroepiandrosterone
    • 3β-Acetyloxyandrost-5-en-17-one
    • 3β-Hydroxy-5-androsten-17-one acetate
    • 3β-Hydroxy-5-androstene-17-one acetate
    • 3β-Hydroxyandrost-5-en-17-one 3-acetate
    • 5-Androsten-3β-ol-17-one acetate
    • 5-Androstene-3β-ol-17-one-3-acetate
    • Androstenolone acetate
    • Dehydroepiandrost-5-en-17-one 3-acetate
    • SKF 2847
    • trans-Dehydroandrosterone acetate
    • Δ5-Dehydroepiandrosterone 3-acetate
    • AKOS015895423
    • NCGC00258516-01
    • 3beta-Acetoxy-5-androstene-17-one
    • 3beta-Hydroxyandrost-5-en-17-one acetate
    • Dehydroisoandrosterone 3-acetate, 97%
    • 3beta-acetoxy-5-androstene -17-one
    • NS00038884
    • (3beta)-17-oxoandrost-5-en-3-yl acetate
    • 5-Androsten-3.beta.-ol-17-one, 3-acetate
    • 3-beta-Hydroxyandrost-5-en-17-one acetate
    • SMR001233383
    • 17-Oxoandrost-5-en-3beta-yl acetate
    • CHEMBL1480686
    • DTXCID90380
    • Androst-5-en-17-one, 3-(acetyloxy)-, (3-beta)-
    • 3beta-Hydroxy-5-androstene-17-one acetate
    • SPBio_003043
    • 17-Oxoandrost-5-en-3-yl acetate #
    • Prestwick0_000937
    • NCGC00179388-01
    • Q27258813
    • 45751H45MY
    • HMS3714L16
    • HMS1570L16
    • Q-200934
    • 3beta-Hydroxyandrost-5-en-17-one 3-acetate
    • 3beta-acetoxy-androst-5-en-17-one
    • Tox21_110485
    • AB00171449
    • CCRIS 7926
    • Prestwick2_000937
    • AS-20015
    • 3betaacetoxy-5-androstene-17-one
    • NCGC00179388-02
    • delta5-Dehydroepiandrosterone 3-acetate
    • BPBio1_000962
    • Tox21_200963
    • Prestwick1_000937
    • SCHEMBL298142
    • Acetic acid (3S,8R,10R,13S)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ester
    • 3beta-acetoxyandrost-5-en-17-one
    • prasterone-acetate
    • D0045
    • BRD-K96527333-001-03-4
    • Prestwick3_000937
    • CAS-853-23-6
    • Dehydroepiandrosterone 3-acetate;DHEA acetate
    • BSPBio_000874
    • [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
    • CHEBI:135410
    • Dehydroisoandosterone 3-acetate
    • HY-B1405
    • 853-23-6
    • DTXSID3020380
    • Androst-5-en-17-one, 3-(acetyloxy)-, (3b)-
    • Androst-5-en-17-one, 3-beta-hydroxy-, acetate
    • NCGC00016544-01
    • 3beta-Hydroxy-5-androsten-17-one acetate
    • MLS002154068
    • UNII-45751H45MY
    • 3-beta-Acetoxydehydroepiandrosterone
    • EINECS 212-714-1
    • HMS2097L16
    • FD12035
    • CCG-220937
    • 5-Androsten-3beta-ol-7-one acetate
    • CS-6082
    • HMS2230I06
    • s5508
    • MDL: MFCD00021119
    • 인치: 1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1
    • InChIKey: NCMZQTLCXHGLOK-ZKHIMWLXSA-N
    • 미소: C[C@]12CC[C@H](OC(=O)C)CC1=CC[C@H]1[C@@H]3CCC(=O)[C@]3(CC[C@H]21)C

계산된 속성

  • 정밀분자량: 330.21900
  • 동위원소 질량: 330.219
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 606
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 6
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.8
  • 토폴로지 분자 극성 표면적: 43.4
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.0998 (rough estimate)
  • 융해점: 168-170 ºC
  • 비등점: 407.89°C (rough estimate)
  • 플래시 포인트: 188.1 °C
  • 굴절률: 1.5192 (estimate)
  • PSA: 43.37000
  • LogP: 4.45000
  • 용해성: 미확정

dehydroisoandrosterone 3-acetate 보안 정보

  • WGK 독일:3
  • 보안 지침: S22; S24/25
  • RTECS 번호:BV8396810
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

dehydroisoandrosterone 3-acetate 세관 데이터

  • 세관 번호:2937290090
  • 세관 데이터:

    ?? ?? ??:

    2937290090

dehydroisoandrosterone 3-acetate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0856-1 g
Dehydroepiandrosterone acetate
853-23-6 99.81%
1g
¥485.00 2022-02-28
eNovation Chemicals LLC
K88386-25g
dehydroepiandrosteroneacetate
853-23-6 97%
25g
$100 2024-05-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D102175-5g
dehydroisoandrosterone 3-acetate
853-23-6 98%
5g
¥47.90 2023-09-03
S e l l e c k ZHONG GUO
S5508-25mg
Dehydroepiandrosterone acetate
853-23-6
25mg
¥794.84 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52252-5g
Dehydroisoandrosterone 3-acetate (Dehydroepiandrosterone 3-acetate)
853-23-6 98%
5g
¥623.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C5A95-25g
dehydroisoandrosterone 3-acetate
853-23-6 98%
25g
¥216.0 2022-06-10
MedChemExpress
HY-B1405-1g
Dehydroisoandrosterone 3-acetate
853-23-6 ≥98.0%
1g
¥500 2024-04-17
Chemenu
CM255316-100g
Dehydroisoandrosterone 3-Acetate
853-23-6 98%
100g
$*** 2023-05-29
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80479-5mg
Dehydroepiandrosterone acetate
853-23-6 98.0%
5mg
¥150 2021-05-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D102175-100g
dehydroisoandrosterone 3-acetate
853-23-6 98%
100g
¥646.90 2023-09-03

dehydroisoandrosterone 3-acetate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
참조
A simple method for the fission of semicarbazones
Goldschmidt, St.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1946, 65, 796-8

합성회로 2

반응 조건
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Pyridine
참조
The Beckmann rearrangement of 17-α-hydroxy-20-oxosteroid oximes
Schmidt-Thome, Josef, Justus Liebigs Annalen der Chemie, 1957, 603, 43-5

합성회로 3

반응 조건
1.1 Reagents: Water Catalysts: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Acetonitrile ;  rt; 12 h, rt
참조
From the Studies of Hydration and Hydrolysis Reactions to the Discovery of a New Organocatalyst and Its Further Applications in Acetalization and Glycosylation
Yuan, Wenjiao; et al, Asian Journal of Organic Chemistry, 2017, 6(10), 1428-1439

합성회로 4

반응 조건
1.1 Reagents: Propanedioic acid, 2-diazo-, 1,3-dimethyl ester Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorocopper Solvents: Toluene ;  2 h, reflux; 2 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Regioselective and Stereospecific Copper-Catalyzed Deoxygenation of Epoxides to Alkenes
Yu, Jingxun; et al, Organic Letters, 2016, 18(18), 4734-4737

합성회로 5

반응 조건
1.1 Catalysts: Triacylglycerol lipase ;  72 h, 30 °C
참조
Lipase-catalyzed preparation of biologically active esters of dehydroepiandrosterone
Bruttomesso, Andrea C.; et al, Biocatalysis and Biotransformation, 2004, 22(3), 215-220

합성회로 6

반응 조건
1.1 Reagents: Copper sulfate (silica gel-bound) Solvents: Chloroform
참조
Cleavage of thioacetals promoted by copper(II) sulfate adsorbed on silica gel
Caballero, Gerardo M.; et al, Journal of Chemical Research, 1989, (10), 320-1

합성회로 7

반응 조건
1.1 Catalysts: 1,3-Dibromo-5,5-dimethylhydantoin ;  20 h, 70 °C
참조
1,3-dibromo-5,5-dimethylhydantoin as a precatalyst for activation of carbonyl functionality
Cebular, Klara; et al, Molecules, 2019, 24(14),

합성회로 8

반응 조건
1.1 Reagents: Pyridine ,  Hydrochloric acid ,  Phosphorus oxychloride Solvents: Water ;  1 h, 0 °C
참조
Synthesis and Characterization of 3β-Substituted Amides of 17a-Aza-D-homo- 4-androsten-17-one as Potent 5α-Reductase Inhibitors and Antimicrobial Agents
Malhotra, Manav; et al, Current Topics in Medicinal Chemistry (Sharjah, 2013, 13(16), 2047-2061

합성회로 9

반응 조건
1.1 Reagents: Acetyl chloride
참조
Direct, high-yield transformation of tetrahydropyranyl ethers to acetates
Bakos, Tamas; et al, Synthetic Communications, 1989, 19(3-4), 523-8

합성회로 10

반응 조건
1.1 Reagents: Silica ,  Copper sulfate Solvents: Chloroform
참조
Cleavage of acetals promoted by copper(II) sulfate adsorbed on silica gel
Caballero, Gerardo M.; et al, Synthetic Communications, 1995, 25(3), 395-404

합성회로 11

반응 조건
참조
Efficient synthesis of 7-keto-DHEA acetate
Liu, Chun; et al, Yunnan Daxue Xuebao, 2007, 29(5), 504-506

합성회로 12

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Toluene ,  Water ;  1 h, 0 - 30 °C; 4 h, 20 - 30 °C; 0 - 5 °C; 2 h, 0 - 5 °C
참조
Synthesis process study of 5-androstene-3β-ol-17-one-3-acetate
Shi, Cheng; et al, Shandong Huagong, 2012, 41(1), 17-19

합성회로 13

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine
참조
Novel dehydroepiandrosterone benzimidazolyl derivatives as 5α-reductase isozymes inhibitors
Arellano, Yazmin; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(6), 908-914

합성회로 14

반응 조건
1.1 Reagents: Glucose ,  NAD ,  Sodium carbonate ,  Monopotassium phosphate Catalysts: Glucose dehydrogenase ,  Carbonyl reductase Solvents: Ethyl acetate ,  Water ;  4 h, pH 6.3 - 6.5, 32.5 °C; 8 h, 32.5 °C; 22 h, 32.5 °C
1.2 Reagents: Sodium acetate Solvents: Acetic acid ;  16 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Methanol Solvents: Water ;  10 min, 25 °C; 1 h, 25 °C
참조
Development of a Chemoenzymatic Process for Dehydroepiandrosterone Acetate Synthesis
Fryszkowska, Anna; et al, Organic Process Research & Development, 2016, 20(8), 1520-1528

합성회로 15

반응 조건
1.1 Reagents: Water Catalysts: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Acetonitrile ;  rt; 10 min, rt
참조
From the Studies of Hydration and Hydrolysis Reactions to the Discovery of a New Organocatalyst and Its Further Applications in Acetalization and Glycosylation
Yuan, Wenjiao; et al, Asian Journal of Organic Chemistry, 2017, 6(10), 1428-1439

합성회로 16

반응 조건
1.1 Reagents: Diphenyl disulfide ,  Tributylphosphine Solvents: Pyridine
1.2 Reagents: Acetic anhydride
참조
Reduction of oximes and aliphatic nitro compounds to imines for further in situ reactions: a novel synthesis of pyrroles and pyrrolin-2-ones
Barton, Derek H. R.; et al, Journal of the Chemical Society, 1986, (12), 2243-52

dehydroisoandrosterone 3-acetate Raw materials

dehydroisoandrosterone 3-acetate Preparation Products

dehydroisoandrosterone 3-acetate 공급 업체

atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:853-23-6)dehydroisoandrosterone 3-acetate
주문 번호:CL19183
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:41
가격 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:853-23-6)Dehydroepiandrosterone acetate
주문 번호:sfd22146
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:39
가격 ($):discuss personally

dehydroisoandrosterone 3-acetate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:853-23-6)dehydroisoandrosterone 3-acetate
A841292
순결:99%
재다:250g
가격 ($):766.0
Handan Zechi Trading Co., Ltd
(CAS:853-23-6)dehydroisoandrosterone 3-acetate
212-714-1
순결:99%
재다:1kg
가격 ($):530